[(15S,16S,18R)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-16-yl]methyl 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate;dihydrochloride [(15S,16S,18R)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-16-yl]methyl 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate;dihydrochloride CEP-2563 is a prodrug of CEP-751 (KT-6587) as antitumor agent, inhibiting protein kinases.
Brand Name: Vulcanchem
CAS No.: 183488-70-2
VCID: VC0523174
InChI: InChI=1S/C36H40N6O6.ClH/c1-35-36(46-2,19-47-27(43)14-16-39-33(44)23(38)11-7-8-15-37)17-26(48-35)41-24-12-5-3-9-20(24)29-30-22(18-40-34(30)45)28-21-10-4-6-13-25(21)42(35)32(28)31(29)41;/h3-6,9-10,12-13,23,26H,7-8,11,14-19,37-38H2,1-2H3,(H,39,44)(H,40,45);1H/t23-,26+,35-,36-;/m0./s1
SMILES: CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(COC(=O)CCNC(=O)C(CCCCN)N)OC.Cl.Cl
Molecular Formula: C36H41ClN6O6
Molecular Weight: 689.2 g/mol

[(15S,16S,18R)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-16-yl]methyl 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate;dihydrochloride

CAS No.: 183488-70-2

Cat. No.: VC0523174

Molecular Formula: C36H41ClN6O6

Molecular Weight: 689.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

[(15S,16S,18R)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-16-yl]methyl 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate;dihydrochloride - 183488-70-2

Specification

Description CEP-2563 is a prodrug of CEP-751 (KT-6587) as antitumor agent, inhibiting protein kinases.
CAS No. 183488-70-2
Molecular Formula C36H41ClN6O6
Molecular Weight 689.2 g/mol
IUPAC Name [(15S,16S,18R)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-16-yl]methyl 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate;hydrochloride
Standard InChI InChI=1S/C36H40N6O6.ClH/c1-35-36(46-2,19-47-27(43)14-16-39-33(44)23(38)11-7-8-15-37)17-26(48-35)41-24-12-5-3-9-20(24)29-30-22(18-40-34(30)45)28-21-10-4-6-13-25(21)42(35)32(28)31(29)41;/h3-6,9-10,12-13,23,26H,7-8,11,14-19,37-38H2,1-2H3,(H,39,44)(H,40,45);1H/t23-,26+,35-,36-;/m0./s1
Standard InChI Key QKLKDMAAECRODY-PKBXQTAKSA-N
Isomeric SMILES C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(COC(=O)CCNC(=O)[C@H](CCCCN)N)OC.Cl
SMILES CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(COC(=O)CCNC(=O)C(CCCCN)N)OC.Cl.Cl
Canonical SMILES CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(COC(=O)CCNC(=O)C(CCCCN)N)OC.Cl
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator